molecular formula C17H18F2N2O2 B6639843 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

Cat. No.: B6639843
M. Wt: 320.33 g/mol
InChI Key: PNCMGVLRBLWYBY-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a benzyl group, a difluorophenyl group, and a hydroxyethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the benzyl and difluorophenyl intermediates separately, followed by their coupling through a urea formation reaction. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea include other urea derivatives with different substituents on the benzyl and phenyl rings. Examples include:

  • 1-Benzyl-3-[(2,4-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
  • 1-Benzyl-3-[(2,6-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the 2,5-difluorophenyl group, in particular, may confer distinct properties compared to other difluorophenyl isomers.

Properties

IUPAC Name

1-benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c18-15-6-7-16(19)14(10-15)11-20-17(23)21(8-9-22)12-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCMGVLRBLWYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)NCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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